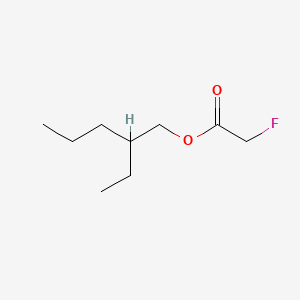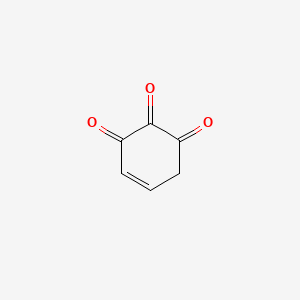
11|A,16|A,17|A,21-Tetrahydroxypregna-1,4-diene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves multiple steps. One common method includes the hydroxylation of prednisolone at the 16α position . The reaction typically involves the use of sulfuric acid as a catalyst and requires precise control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation reactions followed by purification steps such as recrystallization and chromatography to ensure high purity . The process is optimized for yield and cost-effectiveness, making it suitable for pharmaceutical manufacturing .
化学反応の分析
Types of Reactions
11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can yield alcohols .
科学的研究の応用
11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione is used in various scientific research applications, including:
作用機序
The mechanism of action of 11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors, which leads to the modulation of gene expression and suppression of inflammatory responses . This compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
類似化合物との比較
Similar Compounds
Budesonide: A corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used for its anti-inflammatory effects.
Dexamethasone: A potent corticosteroid with a longer duration of action.
Uniqueness
11β,16α,17α,21-Tetrahydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological profile . This compound’s unique structure allows for targeted anti-inflammatory effects with potentially fewer side effects compared to other corticosteroids .
特性
分子式 |
C22H30O6 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-8,10,13-trimethyl-6,7,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O6/c1-19-7-5-13(24)8-12(19)4-6-20(2)15-9-16(26)22(28,17(27)11-23)21(15,3)10-14(25)18(19)20/h5,7-8,14-16,18,23,25-26,28H,4,6,9-11H2,1-3H3/t14-,15-,16+,18+,19-,20-,21-,22-/m0/s1 |
InChIキー |
VJTSZISYICCWCX-QNXFWJTGSA-N |
異性体SMILES |
C[C@@]12CCC3=CC(=O)C=C[C@@]3([C@H]1[C@H](C[C@]4([C@H]2C[C@H]([C@@]4(C(=O)CO)O)O)C)O)C |
正規SMILES |
CC12CCC3=CC(=O)C=CC3(C1C(CC4(C2CC(C4(C(=O)CO)O)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)



![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)





